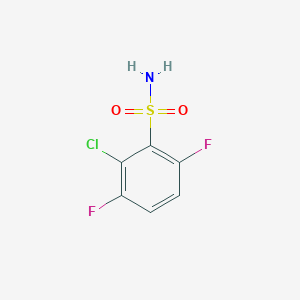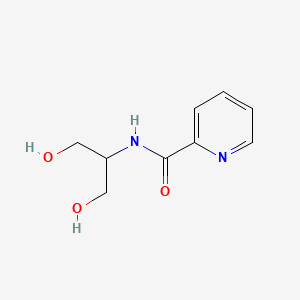
N-(1,3-Dihydroxypropan-2-YL)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Dihydroxypropan-2-yl)picolinamide is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(1,3-Dihydroxypropan-2-yl)picolinamide can be synthesized through a series of chemical reactions. One common method involves the reaction of picolinic acid with 1,3-dihydroxypropan-2-amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters, purification steps such as crystallization or chromatography, and quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-Dihydroxypropan-2-yl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
N-(1,3-Dihydroxypropan-2-yl)picolinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses, including drug delivery systems and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(1,3-Dihydroxypropan-2-yl)picolinamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as drug delivery or therapeutic interventions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(1,3-Dihydroxypropan-2-yl)picolinamide include:
- N-(1,3-Dihydroxypropan-2-yl)methacrylamide
- N-(1,3-Dihydroxypropan-2-yl)benzamide
- N-(1,3-Dihydroxypropan-2-yl)nicotinamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
N-(1,3-dihydroxypropan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O3/c12-5-7(6-13)11-9(14)8-3-1-2-4-10-8/h1-4,7,12-13H,5-6H2,(H,11,14) |
Clé InChI |
RBMIJMWAYGNZMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)NC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


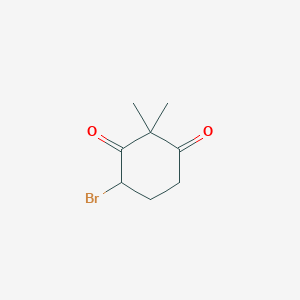

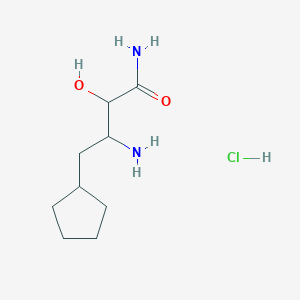
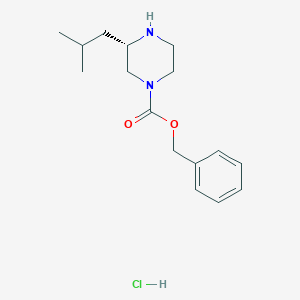
![tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13091107.png)
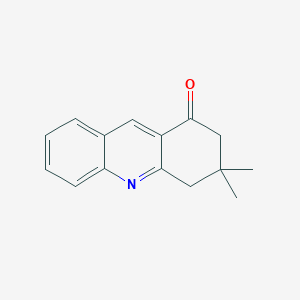
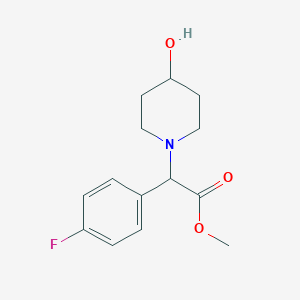
![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate](/img/structure/B13091128.png)
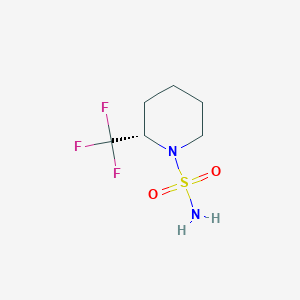
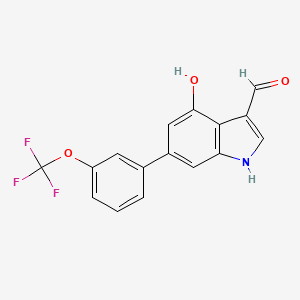
![5-methoxy-1-N,1-N-dimethyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine;hydrochloride](/img/structure/B13091140.png)
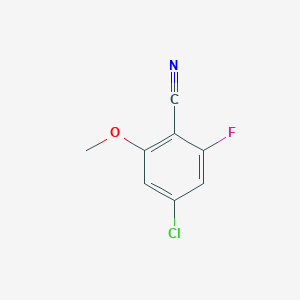
![2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole](/img/structure/B13091158.png)
